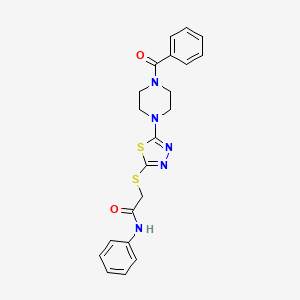

2-((5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to contain a piperazine moiety, a thiadiazole ring, and a phenylacetamide group. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . Thiadiazole is a type of organosulfur compound with a five-membered ring containing two nitrogen atoms and one sulfur atom. Phenylacetamide is an organic compound containing a phenyl functional group attached to an acetamide.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent parts: the piperazine ring, the thiadiazole ring, and the phenylacetamide group. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors like polarity, molecular size, and functional groups all play a role. Piperazines, for example, are often alkaline and can act as weak bases .Scientific Research Applications

Heterocyclic Compound Synthesis

Thiadiazole derivatives are synthesized for various applications, demonstrating the versatility of thiadiazole scaffolds in creating compounds with potential biological activities. For instance, the synthesis of heterocycles incorporating a thiadiazole moiety, such as pyrazole, thiazole, pyridine, and thiadiazole derivatives, reveals their importance in developing new chemical entities with potential application in medicinal chemistry and agriculture. These compounds are characterized by their structural diversity and potential for biological activity, underscoring the thiadiazole ring's utility in designing novel agents (Raslan, Sayed, & Khalil, 2016).

Antimicrobial Agents

The development of thiadiazole derivatives as antimicrobial agents highlights their significance in addressing resistance issues in infectious diseases. For example, benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety have shown promising antibacterial, antifungal, and antiviral activities, indicating the potential of these compounds in developing new antimicrobial agents. The effectiveness against specific pathogens suggests a valuable route for discovering novel treatments for infectious diseases (Tang et al., 2019).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit acetylcholinesterase (ache), a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine in numerous cholinergic pathways in the central and peripheral nervous systems .

Mode of Action

Similar compounds have been shown to inhibit acetylcholinesterase (ache) by binding to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby increasing the concentration of acetylcholine at the nerve synapse .

Biochemical Pathways

By inhibiting acetylcholinesterase, similar compounds can affect the cholinergic neurotransmission pathway, which plays a crucial role in memory and cognition .

Result of Action

By inhibiting acetylcholinesterase and increasing the concentration of acetylcholine at the nerve synapse, similar compounds can enhance cholinergic neurotransmission, which is associated with improved memory and cognition .

Properties

IUPAC Name |

2-[[5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2S2/c27-18(22-17-9-5-2-6-10-17)15-29-21-24-23-20(30-21)26-13-11-25(12-14-26)19(28)16-7-3-1-4-8-16/h1-10H,11-15H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRZSLQMDZEOIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(S2)SCC(=O)NC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2696226.png)

![(4-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2696229.png)

![N-(4-ethylphenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2696235.png)

![benzo[d]thiazol-2-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2696236.png)